3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile
Description
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3 |
InChI Key |
VEINUXWIFYRIFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)CC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile typically involves the reaction of thiophene derivatives with appropriate amines and nitriles. One common method includes the reaction of thiophene-3-carbaldehyde with methylamine followed by the addition of acrylonitrile under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Thiophene vs. Benzene Derivatives
- 3-(Methyl(phenyl)amino)propanenitrile (CAS 94-34-8): Replaces the thiophen-3-ylmethyl group with a phenyl ring. The phenyl analog may exhibit higher hydrophobicity, affecting solubility and bioavailability compared to the thiophene-containing compound .
- The naphthalene substituent could enhance binding to hydrophobic pockets in proteins, but may reduce solubility .
Heterocyclic Variations
- 3-{[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]amino}propanenitrile (): Features a benzofuran ring (oxygen-based heterocycle).
Electronic and Steric Effects of Substituents
- 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile (): The acetyl group is electron-withdrawing, which could deactivate the aromatic ring toward electrophilic attack. This contrasts with the electron-donating thiophene, which may enhance reactivity in coupling reactions .
- 3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5): Methyl groups at the 3,5-positions introduce steric hindrance and electron-donating effects. This substitution pattern may improve thermal stability but reduce conformational flexibility compared to the thiophene analog .
Physicochemical and Spectroscopic Properties
- Spectroscopic Data : Compounds with nitrile groups (e.g., ) show characteristic CN stretches near 2200–2250 cm⁻¹ in IR. Thiophene-containing analogs may exhibit distinct ¹H NMR shifts (e.g., δ 6.5–7.5 ppm for thiophene protons) compared to benzene derivatives .
Biological Activity
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in enhancing the biological activity of various drugs. The presence of the nitrile group and the methylamino moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often interact with specific enzymes or receptors, leading to various biological outcomes:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in disease processes, such as N-myristoyltransferase (NMT), which is critical in the lifecycle of certain pathogens like Leishmania spp. .
- Antitumor Activity : Similar derivatives have shown promise in inducing apoptosis in cancer cells. For instance, compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and HepG-2), suggesting a potential pathway for further exploration with related compounds .
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing thiophene rings exhibit significant antimicrobial properties. For example, certain synthesized molecules showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 0.3 to 8.5 µM for various strains .
Antifibrotic Properties
In studies involving liver fibrosis assays, specific compounds demonstrated inhibitory effects on human hepatic stellate cell activation. These findings suggest that the compound may have applications in treating fibrotic diseases .
Case Studies and Research Findings
- Leishmania NMT Inhibitors : A study highlighted the structure-activity relationship (SAR) of thienopyrimidine derivatives that include similar functional groups as this compound. These compounds showed excellent selectivity for Leishmania NMT over human NMTs, indicating potential therapeutic advantages .
- Antitumor Screening : Another study evaluated a series of compounds for their antiproliferative effects on cancer cell lines. The most active compounds exhibited IC50 values ranging from 23.2 to 49.9 μM, showcasing their potential as anticancer agents .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile, and how can reaction efficiency be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a thiophene derivative (e.g., thiophen-3-ylmethanol) can react with methylamine under basic conditions, followed by cyanoethylation using acrylonitrile. Reaction efficiency is optimized by controlling stoichiometry (e.g., 1.2:1 molar ratio of methylamine to thiophene precursor) and using polar aprotic solvents like DMF at 60–80°C . Purity can be enhanced via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- HPLC : Use a methanol–acetonitrile–buffer system (e.g., 60:40 methanol–acetonitrile mixed with pH 7.5 triethylamine-acetic acid buffer) to resolve impurities .
- NMR : H NMR (DMSO-d6) identifies thiophene protons (δ 7.2–7.4 ppm) and nitrile group integration. Compare with NIST spectral databases for validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 235.1 (calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Answer : Stability studies should employ kinetic modeling (e.g., Arrhenius plots) across pH 2–10 and temperatures (25–60°C). Use UV-Vis spectroscopy to monitor nitrile degradation (λmax ~220 nm). For example, accelerated degradation at pH <4 suggests acid-catalyzed hydrolysis, requiring buffered storage conditions (pH 6–8) . Conflicting data may arise from solvent interactions (e.g., acetonitrile vs. water), necessitating controlled solvent matrices .
Q. What strategies are recommended for identifying and quantifying trace impurities in synthesized batches?
- Answer : Impurities (e.g., methylated byproducts or thiophene dimers) are detected via LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Quantify using external calibration curves for known analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, referenced in pharmacopeial guidelines) . Thresholds should align with ICH Q3A/B guidelines (≤0.15% for unspecified impurities) .
Q. How can computational methods predict the reactivity and binding affinity of this compound in biological systems?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding modes. For instance, the nitrile group may form hydrogen bonds with catalytic lysine residues (binding energy ≤−7.0 kcal/mol) .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound?
- Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to volatile acetonitrile byproducts. Waste must be neutralized (e.g., 10% NaOH) before disposal in designated hazardous containers .
Q. How can researchers design kinetic studies to elucidate degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
